(S)-2,3,3-Trimethylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3,3-trimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXYVICWFMUPR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427352 | |
| Record name | (S)-2,3,3-Trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13332-31-5 | |
| Record name | (S)-2,3,3-Trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 2,3,3 Trimethylbutanoic Acid
Enantioselective Synthesis Pathways
The synthesis of a specific enantiomer, such as the (S)-isomer of 2,3,3-trimethylbutanoic acid, requires strategies that can control the stereochemical outcome of the reaction.
Asymmetric Alkylation Reactions and Chiral Auxiliary Strategies
Asymmetric alkylation is a powerful tool for the enantioselective formation of carbon-carbon bonds. numberanalytics.com This approach often involves the use of chiral auxiliaries, which are stereogenic molecules temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org
One documented method for preparing (S)-2,3,3-trimethylbutanoic acid utilizes a chiral oxazolidinone auxiliary. The synthesis starts with the acylation of the chiral auxiliary, for instance, (S)-4-benzyloxazolidin-2-one, with 2,3,3-trimethylbutanoyl chloride. The resulting N-acyl oxazolidinone is then deprotonated with a strong, non-nucleophilic base to form a chiral enolate. This enolate can then react with an electrophile, and the stereochemical outcome of the alkylation is guided by the chiral auxiliary. wikipedia.org For example, the asymmetric alkylation of a chiral imide sodium enolate can be used to introduce a methyl group in a stereoselective manner. Finally, the chiral auxiliary is cleaved to yield the desired this compound.
Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis
| Step | Description |
| Attachment | The chiral auxiliary is covalently bonded to the substrate. numberanalytics.com |
| Stereoselective Reaction | The substrate-auxiliary complex undergoes a reaction where the auxiliary directs the stereochemical outcome. numberanalytics.com |
| Removal | The chiral auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound. numberanalytics.com |
Asymmetric Homologation Procedures (e.g., Matteson Asymmetric Homologation)
The Matteson asymmetric homologation is a versatile method for the synthesis of α-chiral boronic esters, which can then be converted to a variety of functional groups, including carboxylic acids, with high enantiomeric purity. acs.orgnih.gov This procedure involves the reaction of a chiral diol-derived boronic ester with a dichloromethyl anion, followed by a nucleophilic displacement of the second chloride. The resulting α-chloro boronic ester can then undergo a rearrangement with high stereocontrol.
While direct application to this compound is not extensively detailed in readily available literature, the Matteson homologation provides a general and powerful strategy for the synthesis of α-substituted chiral carboxylic acids. acs.orgresearchgate.net The flexibility of this method allows for the introduction of various substituents, making it a valuable tool in asymmetric synthesis. researchgate.net
Biocatalytic and Enzymatic Approaches (e.g., Lipase-Catalyzed Processes)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. uni-graz.at Enzymes, such as lipases, can be employed for the kinetic resolution of racemic mixtures. nih.govmdpi.com In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a reagent in the presence of a chiral catalyst (the enzyme), leaving the unreacted substrate enriched in the other enantiomer. nih.gov
For the synthesis of this compound, a racemic mixture of 2,3,3-trimethylbutanoic acid or its ester derivative could be subjected to lipase-catalyzed esterification or hydrolysis. nih.govmdpi.com By carefully selecting the lipase (B570770) and reaction conditions, it is possible to selectively acylate the (R)-enantiomer, for example, leaving behind the desired this compound with high enantiomeric excess. nih.gov Lipases like Candida antarctica lipase B (CAL-B) are known for their broad substrate scope and high enantioselectivity in such resolutions. researchgate.net
Table 2: Comparison of Enantioselective Strategies
| Method | Principle | Advantages |
| Asymmetric Alkylation | Use of chiral auxiliaries to direct stereochemistry. numberanalytics.comwikipedia.org | Well-established, predictable stereochemical outcomes. wikipedia.org |
| Matteson Homologation | Stereospecific conversion of boronic esters. acs.orgnih.gov | High enantiomeric purity, versatile for various functional groups. acs.orgresearchgate.net |
| Biocatalysis | Enzyme-catalyzed kinetic resolution. nih.govmdpi.com | Mild reaction conditions, high selectivity, environmentally friendly. uni-graz.at |
General Synthetic Routes for Branched Carboxylic Acids
These methods are generally applicable to the synthesis of branched carboxylic acids, including the racemic form of 2,3,3-trimethylbutanoic acid.
Grignard Reactions and Ketone Alkylation-Oxidation Sequences
Grignard reactions are a classic and versatile method for forming carbon-carbon bonds and can be used to synthesize carboxylic acids. libretexts.orgtamu.edu The synthesis of 2,3,3-trimethylbutanoic acid via a Grignard reaction would typically involve the reaction of a suitable Grignard reagent, such as tert-butylmagnesium chloride, with a carbonyl compound. For instance, the Grignard reagent could be reacted with carbon dioxide (dry ice) to form the magnesium salt of the carboxylic acid, which upon acidic workup yields the final product. tamu.edulibretexts.org
An alternative approach involves the alkylation of a ketone followed by an oxidation step. For example, pinacolone (B1678379) (3,3-dimethyl-2-butanone) could be deprotonated at the α-position to form an enolate, which is then alkylated with a methyl halide. The resulting ketone, 2,3,3-trimethyl-2-butanone, however, is a tertiary ketone and resistant to direct oxidation. A more viable route would involve the oxidation of a primary alcohol. For instance, 2,3,3-trimethyl-1-butanol can be oxidized to 2,3,3-trimethylbutanoic acid using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid).
Nucleophilic Substitution Strategies from Isobutyric Acid Derivatives
Another synthetic approach involves starting from a readily available carboxylic acid derivative, such as isobutyric acid. These methods typically involve nucleophilic substitution reactions. medlifemastery.commasterorganicchemistry.com For instance, the α-carbon of an isobutyric acid ester can be deprotonated to form an enolate. This enolate can then act as a nucleophile and react with an alkylating agent. libretexts.org However, due to the steric hindrance around the α-carbon of isobutyric acid, direct alkylation can be challenging.
A more feasible strategy might involve a multi-step sequence. For example, isobutyric acid can be converted to its acid chloride, which can then be used in a variety of reactions. libretexts.org Alternatively, derivatives of isobutyric acid can be employed in reactions that facilitate the introduction of the necessary methyl groups.
Acid-Catalyzed Carbonylation of Olefins
The acid-catalyzed carbonylation of olefins, widely known as the Koch-Haaf reaction, represents a powerful method for the synthesis of tertiary carboxylic acids. wikipedia.org This reaction typically involves treating an alkene with carbon monoxide and water in the presence of a strong acid, such as sulfuric acid or a combination of phosphoric acid and boron trifluoride. wikipedia.orgcambridge.org The mechanism proceeds through the formation of a stable carbenium ion intermediate, which is then trapped by carbon monoxide to form an acylium cation. Subsequent hydrolysis yields the desired tertiary carboxylic acid. wikipedia.org
The synthesis of a trimethylbutanoic acid structure via this method necessitates a C6 alkene precursor. For instance, the industrial synthesis of pivalic acid (2,2-dimethylpropanoic acid), a structurally related but less complex tertiary acid, is achieved through the carbonylation of isobutene. wikipedia.org For the synthesis of a C7 acid like 2,3,3-trimethylbutanoic acid, an appropriate C6 olefin is required.
A plausible precursor is 2,3-dimethyl-2-butene (B165504). Protonation of this alkene under strong acidic conditions leads to the formation of a tertiary carbocation (the 1,1,2,2-tetramethylethyl cation). stackexchange.com However, this cation can undergo rearrangement. For example, the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol (B106058) is known to produce a mixture of alkenes, including 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene, via a process involving carbocation rearrangements. chegg.com Specifically, the reaction can proceed through a secondary carbocation that rearranges to a more stable tertiary carbocation via a hydride or methyl shift. doubtnut.comchegg.com
To obtain 2,3,3-trimethylbutanoic acid, the key intermediate required is the 1,2,2-trimethylpropyl cation. This could theoretically be generated from an olefin like 3,3-dimethyl-1-butene. Protonation would initially form a secondary carbocation, which would be expected to rearrange to the more stable tertiary 1,2,2-trimethylpropyl cation. Carbonylation of this specific rearranged cation, followed by hydrolysis, would yield 2,2,3-trimethylbutanoic acid, a constitutional isomer of the target acid. nih.gov Achieving the specific this compound structure would require a more sophisticated asymmetric variant of the Koch-Haaf reaction or starting from an enantiomerically pure precursor that directs the carbonylation to the desired position without racemization, which remains a significant synthetic challenge.
Table 1: Conditions and Products in Koch-Haaf type Reactions
| Substrate | Reagents | Conditions | Major Product(s) |
|---|---|---|---|
| Isobutene | CO, H₂O, H₂SO₄ | ~50 °C, 50 atm | Pivalic acid wikipedia.org |
| Alkenes (general) | Formic Acid, H₂SO₄ | Room Temperature | Tertiary Carboxylic Acids wikipedia.orgyoutube.com |
| 3,3-Dimethyl-1-butene | H₃O⁺ (catalytic) | - | 2,3-Dimethyl-2-butanol (via rearrangement) chegg.com |
| 2,3-Dimethyl-2-butene | HBr | - | 2-Bromo-2,3-dimethylbutane stackexchange.com |
Hydrolysis of Corresponding Esters
The hydrolysis of a corresponding ester, such as methyl (S)-2,3,3-trimethylbutanoate, is a direct route to the target carboxylic acid. This transformation can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk However, the steric hindrance imposed by the three methyl groups on the α- and β-carbons significantly impacts the reaction rate and conditions required for efficient hydrolysis.
In base-catalyzed hydrolysis (saponification), the hydroxide (B78521) ion typically attacks the electrophilic carbonyl carbon (a BAc2 mechanism). For sterically hindered esters, this approach is slow. ipl.orgstackexchange.com Harsh conditions, such as high temperatures and prolonged reaction times with a strong base like sodium hydroxide or potassium hydroxide in a co-solvent like methanol (B129727) or DMSO, may be necessary to drive the reaction to completion. chemicalforums.comchemspider.com An alternative pathway, the BAl2 mechanism, where the nucleophile attacks the alkyl group of the ester (e.g., the methyl group in a methyl ester) in an SN2 fashion, becomes more plausible for highly hindered systems. stackexchange.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process. libretexts.org To favor the formation of the carboxylic acid, a large excess of water is typically used, with a strong acid catalyst like sulfuric or hydrochloric acid. chemguide.co.uk Similar to the base-catalyzed route, the steric bulk around the carbonyl group slows down the rate of nucleophilic attack by water, often requiring elevated temperatures.
Table 2: General Conditions for Ester Hydrolysis
| Hydrolysis Type | Catalyst/Reagent | Key Features | Typical Conditions |
|---|---|---|---|
| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Reversible reaction; requires excess water. chemguide.co.uk | Heat under reflux with dilute acid. chemguide.co.uk |
| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH) | Irreversible reaction; forms carboxylate salt. chemguide.co.uk | Heat under reflux with aqueous alkali. chemguide.co.uk |
| For Hindered Esters | Strong Base (e.g., KOH) or TMSI | Harsher conditions (high temp) may be needed. chemicalforums.com | Reflux in DMSO or use of iodotrimethylsilane. chemicalforums.com |
Emerging Synthetic Techniques
To overcome the challenges associated with traditional batch synthesis of sterically hindered molecules like this compound, emerging technologies are being explored. Flow chemistry, in particular, offers significant advantages.
Flow Chemistry Applications in Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides enhanced control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.orgnih.gov This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, and for improving the efficiency and scalability of synthetic processes. thieme-connect.de
For the synthesis of this compound, flow chemistry can be applied to the acid-catalyzed carbonylation (Koch-Haaf reaction). The use of carbon monoxide, a toxic gas, is inherently safer in a closed-loop flow system, which minimizes the volume of gas under pressure at any given time. acs.orgdurham.ac.uk Specialized gas-liquid reactors, such as tube-in-tube or membrane reactors, facilitate efficient mass transfer of the gas into the liquid phase, which can be a rate-limiting factor in batch processes. thieme-connect.dedurham.ac.uk While direct flow synthesis of the target molecule is not widely reported, the feasibility of performing Koch-Haaf reactions in flow has been demonstrated for other substrates. acs.org This approach allows for rapid optimization of conditions and can potentially improve selectivity by minimizing side reactions through precise control of residence time.
Table 3: Advantages of Flow Chemistry in Synthesis
| Feature | Benefit for Synthesis | Relevance to this compound |
|---|---|---|
| Enhanced Heat & Mass Transfer | Faster reaction rates, better selectivity. nih.gov | Accelerates hindered ester hydrolysis and gas-liquid carbonylation. |
| Improved Safety | Small reactor volumes, handling of hazardous reagents (e.g., CO). organic-chemistry.orgthieme-connect.de | Safer execution of the Koch-Haaf reaction. |
| Precise Control | Control over temperature, pressure, residence time. organic-chemistry.org | Fine-tuning reaction conditions to maximize yield and minimize byproducts. |
| Scalability | Straightforward scale-up by running the system for longer. durham.ac.uk | Efficient production of larger quantities. |
| Automation & Integration | Telescoping multi-step reactions, in-line purification. researchgate.net | Potential for integrated synthesis and purification pathways. |
Reactivity Profile and Transformational Chemistry of S 2,3,3 Trimethylbutanoic Acid
Functional Group Transformations
The carboxylic acid moiety of (S)-2,3,3-Trimethylbutanoic acid is the primary site of its chemical reactivity. However, the significant steric hindrance imposed by the adjacent tert-butyl group profoundly influences the conditions required for its transformation.
Oxidative Decarboxylation Reactions
The oxidative decarboxylation of carboxylic acids provides a powerful method for the generation of carbon-centered radicals and subsequent formation of new carbon-carbon or carbon-heteroatom bonds. While specific studies on the oxidative decarboxylation of this compound are not extensively documented, established methods for sterically hindered carboxylic acids, such as the Barton and Kochi reactions, offer viable pathways for its transformation. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgsynarchive.comorganic-chemistry.org
The Barton decarboxylation involves the conversion of the carboxylic acid to a thiohydroxamate ester, which upon heating or photolysis in the presence of a radical initiator and a hydrogen atom donor, undergoes reductive decarboxylation. wikipedia.orgorganic-chemistry.orgyoutube.com For this compound, this would proceed via the formation of a Barton ester, followed by radical-mediated cleavage of the C-S bond and subsequent decarboxylation to yield a neopentyl-type radical. This radical can then be trapped by a hydrogen donor to afford 2,2-dimethylbutane (B166423) or by other radical trapping agents to introduce new functional groups.
The Kochi reaction , a variation of the Hunsdiecker reaction, employs lead(IV) acetate (B1210297) and a lithium halide to achieve decarboxylative halogenation. wikipedia.orgwikipedia.orgsynarchive.comorganic-chemistry.orgyoutube.com This method is particularly effective for the synthesis of secondary and tertiary alkyl halides from the corresponding carboxylic acids. organic-chemistry.org Application of the Kochi reaction to this compound would be expected to yield the corresponding chiral alkyl halide.
It is important to note that the Hunsdiecker reaction itself, which utilizes silver salts of carboxylic acids and a halogen, is also a potential route for the decarboxylative halogenation of this sterically hindered acid. wikipedia.orgalfa-chemistry.comchemistry-reaction.combyjus.comorganic-chemistry.org
Amide and Ester Bond Formation
The formation of amides and esters from this compound is challenging due to the steric hindrance around the carbonyl group, which impedes the approach of nucleophiles. chimia.ch Consequently, standard condensation methods often require more forcing conditions or the use of specialized coupling agents.
Esterification of sterically hindered carboxylic acids like this compound can be achieved under various conditions. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. masterorganicchemistry.commasterorganicchemistry.com However, for hindered substrates, the reaction rates can be slow, and the equilibrium may not favor the product. To overcome these limitations, more potent esterification methods have been developed.
| Reagent/Catalyst | Conditions | Product | Ref. |
| Alcohol, H₂SO₄ (cat.) | Heat | Ester | masterorganicchemistry.commasterorganicchemistry.com |
| Thionyl chloride, then alcohol | Room temperature | Ester | libretexts.org |
| Dicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature | Ester | mnstate.edu |
Amide bond formation with this compound also necessitates robust coupling protocols. The direct reaction with an amine is generally unfavorable due to the formation of an unreactive ammonium (B1175870) carboxylate salt. quora.com Therefore, activation of the carboxylic acid is crucial. This can be accomplished by converting the acid to a more reactive species, such as an acid chloride, or by using coupling reagents like dicyclohexylcarbodiimide (DCC). libretexts.orgquora.com For particularly challenging couplings involving sterically hindered acids and amines, more specialized reagents and conditions may be required. chimia.chorganic-chemistry.orgacs.org
| Reagent/Catalyst | Conditions | Product | Ref. |
| Thionyl chloride, then amine | Room temperature | Amide | libretexts.org |
| Dicyclohexylcarbodiimide (DCC), Amine | Room temperature to heat | Amide | libretexts.org |
| HBTU, Hünig's base | Room temperature | Amide | organic-chemistry.org |
Formation of Key Chemical Intermediates and Derivatives
The chiral nature of this compound makes it an attractive starting material for the synthesis of other valuable chiral building blocks.
Synthesis of Substituted Butanoates and Related Compounds
Derivatives of this compound can serve as precursors to a variety of substituted butanoates. For instance, the corresponding ester can undergo enolate formation and subsequent alkylation or acylation to introduce substituents at the α-position, preserving the chiral center. The synthesis of such chiral butanoate derivatives is a fundamental strategy in asymmetric synthesis. researchgate.netnih.gov
Preparation of Chiral tert-Butyl Substituted α-Lactams, Diols, and α-Hydroxyketones utilizing Related Chiral Building Blocks
While direct transformations of this compound to these specific structures are not widely reported, the synthesis of chiral molecules containing the tert-butyl group is a significant area of research. A prominent example is the use of (R)- and (S)-tert-butanesulfinamide as a chiral auxiliary. wikipedia.orgresearchgate.netresearchgate.net This reagent, which also features a chiral center adjacent to a tert-butyl group, is widely employed in the asymmetric synthesis of amines, which are precursors to a variety of chiral compounds, including α-lactams and diols. rsc.orgnih.govnih.govresearchgate.netresearchgate.net
The synthesis of chiral α-hydroxyketones can be achieved through various methods, including the asymmetric aminoxylation of enolates or the enzymatic reduction of α-diketones. rsc.org Chiral α-amino acids, which can be synthesized using tert-butanesulfinamide methodology, can also be converted to chiral α-hydroxyketones. rsc.org
Mechanistic Investigations of Chemical Reactions Involving this compound
The steric bulk of the tert-butyl group in this compound significantly influences the mechanisms of its reactions.
The Fischer esterification of sterically hindered carboxylic acids proceeds through a standard AAC2 mechanism, which involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgbyjus.com However, the rate-determining step is often the attack of the alcohol, which is sterically impeded. The subsequent proton transfers and elimination of water lead to the ester. masterorganicchemistry.commasterorganicchemistry.combyjus.com
The formation of amides from this compound, when activated by reagents like thionyl chloride, follows a nucleophilic acyl substitution mechanism. The acid is first converted to the highly reactive acid chloride. The subsequent attack of an amine on the carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion, yields the amide. libretexts.orgquora.comlibretexts.org When coupling reagents like DCC are used, the carboxylic acid is activated by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.org
Applications of S 2,3,3 Trimethylbutanoic Acid in Advanced Organic Synthesis
Role as a Chiral Building Block in Stereoselective Total Synthesis
In the realm of organic chemistry, a chiral building block is a pre-existing, enantiomerically pure molecule that chemists can incorporate into a larger, more complex structure. (S)-2,3,3-Trimethylbutanoic acid serves this role effectively in stereoselective total synthesis, the complete chemical synthesis of a complex organic molecule from simple precursors with full control over its stereochemistry.
For example, in a hypothetical total synthesis, the carboxylic acid moiety could be reduced to an alcohol or converted to an amide, and the chiral center would then influence the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, or cyclizations at other points in the molecule.
Utilization in the Construction of Complex Molecular Architectures
This control is critical in supramolecular chemistry and materials science, where the function of a molecule is directly tied to its shape. For instance, incorporating this chiral acid into a peptide backbone or a macrocyclic structure can induce a specific fold or conformation. This directed folding is essential for creating synthetic receptors with specific binding cavities or for designing molecules that can self-assemble into well-defined nanoscale structures. The bulky tert-butyl group prevents free rotation around adjacent bonds, locking portions of the molecule into a desired orientation and allowing for the rational design of intricate three-dimensional architectures.
Integration into Multi-Step Synthetic Sequences for Specialty Chemicals
This compound is a valuable starting material in multi-step synthetic sequences aimed at producing specialty chemicals, including high-value agrochemicals and materials with unique properties. Its integration into these sequences allows for the introduction of chirality and steric bulk, which can be crucial for the target molecule's function.
A typical synthetic sequence involves the initial modification of the carboxylic acid group, followed by further elaborations of the molecular structure. The inherent chirality of the molecule is carried through the sequence to the final product.
Table 1: Illustrative Multi-Step Sequence for a Specialty Chemical Intermediate
| Step | Reaction | Reagent(s) | Intermediate/Product | Purpose |
| 1 | Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., DCC) | (S)-N-R-2,3,3-trimethylbutanamide | Converts the acid to a stable amide, linking it to another molecular fragment. |
| 2 | Functional Group Transformation | e.g., Reduction of another functional group on the 'R' moiety | Modified Amide | Alters a distant part of the molecule; the chiral center can direct the stereochemistry of this step. |
| 3 | Cyclization | Intramolecular reaction conditions | Chiral Heterocyclic Compound | Forms a ring structure where the stereochemistry is controlled by the original chiral center. |
This table illustrates how the chiral acid is not just a simple precursor but an integral component that guides the synthetic pathway to afford a complex, enantiomerically pure specialty chemical.
Precursor for Synthetic Intermediates in Pharmaceutical Research
In pharmaceutical research, the three-dimensional shape of a molecule is critical for its biological activity, as it dictates how the molecule will interact with biological targets like enzymes and receptors. This compound serves as a precursor for the synthesis of chiral intermediates that are key components in the development of new drug candidates. pmcisochem.fr
The unique structural features of this acid—a specific stereocenter and a bulky tert-butyl group—are often sought after to create ligands that can fit into well-defined protein binding pockets. Pharmaceutical chemists incorporate this moiety to build larger, more complex intermediates that will eventually become part of an active pharmaceutical ingredient (API). camphortech.com For example, it can be coupled with heterocyclic systems or amino acid derivatives to generate scaffolds that present functional groups in a precise spatial orientation for optimal target engagement.
Table 2: Examples of Pharmaceutical Intermediate Structures Derived from this compound
| Intermediate Type | Structural Motif | Relevance in Pharmaceutical Research |
| Chiral Amide | Attachment to a nitrogen-containing heterocycle (e.g., piperidine, pyrazole) | The trimethylbutanamide fragment can serve as a lipophilic group that also controls the conformation of the heterocyclic ring, crucial for receptor binding. |
| Chiral Ester | Esterification with a complex alcohol containing other functional groups | Used as a prodrug strategy or to introduce a sterically demanding group that enhances metabolic stability or selectivity. |
| Keto-derivatives | Conversion of the acid to a ketone | The resulting chiral ketone is a versatile intermediate for further carbon-carbon bond-forming reactions to build out the carbon skeleton of a drug molecule. |
Influence on Reaction Selectivity and Enantiomeric Excess in Catalysis
Beyond its role as a structural component, this compound and its derivatives can be used to influence the outcome of chemical reactions in asymmetric catalysis. In this context, the chiral acid is not incorporated into the final product but is part of a chiral catalyst or ligand that directs the reaction to selectively produce one enantiomer of the product over the other, a measure known as enantiomeric excess (e.e.).
The carboxylic acid can be coordinated to a metal center, or it can be chemically modified to create a more complex chiral ligand. The combination of the (S)-stereocenter and the large tert-butyl group creates a well-defined and sterically crowded chiral pocket around the catalytic metal center. nih.gov When reactant molecules approach the metal to react, this chiral environment forces them to bind in a specific orientation. This orientation control dictates the face of the molecule that undergoes the chemical transformation, leading to high stereoselectivity. sci-hub.senih.gov
Table 3: Influence of Structural Features on Catalytic Selectivity
| Structural Feature | Influence on Catalysis | Outcome |
| (S)-Stereocenter | Establishes the fundamental chirality of the catalytic environment. | Preferential formation of one product enantiomer (high e.e.). |
| tert-Butyl Group | Creates significant steric hindrance near the catalytic site. | Blocks certain pathways of reactant approach, enhancing selectivity (regio- and stereoselectivity). |
| Carboxylic Acid Group | Can act as an anchoring point to a metal center or a handle for ligand modification. | Facilitates the formation of a stable and well-defined chiral catalyst complex. |
This ability to control reaction selectivity is fundamental to modern chemistry, enabling the efficient and environmentally friendly synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.
Advanced Analytical Methodologies for Characterization and Enantiopurity Assessment
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Gas Chromatography (GC) serves as a primary analytical method for assessing the purity of volatile and semi-volatile compounds like 2,3,3-Trimethylbutanoic acid. uah.edu The technique separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. For carboxylic acids, which can be polar and less volatile, derivatization into more volatile forms, such as their methyl or ethyl esters, is a common practice to improve chromatographic performance. nih.gov
When coupled with Mass Spectrometry (GC-MS), this method provides a powerful tool for both separation and identification. uah.edu As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the parent molecule and any impurities present. uah.edu The evaluation of parameters such as selectivity, specificity, sensitivity, and linearity is essential for method validation. uah.edu While derivatization is common, methods for analyzing short-chain fatty acids in their underivatized form also exist. shimadzu.com
Table 1: Illustrative GC Parameters for Analysis of Related Carboxylic Acid Esters This table provides examples of GC conditions used for analyzing compounds structurally related to (S)-2,3,3-Trimethylbutanoic acid, demonstrating typical analytical approaches.
| Compound | Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) |
| Ethyl 2,2,3-trimethylbutanoate | - | Standard non-polar | - | 971 nih.gov |
| Ethyl 2-isopropyl-2,3,3-trimethylbutanoate | Packed | SE-30 | 120 | 1237 nist.gov |
The determination of enantiomeric excess (ee) is critical for chiral compounds, and High-Performance Liquid Chromatography (HPLC) is the benchmark technique for this assessment. uma.es To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is used. uma.esnih.gov These specialized columns create a chiral environment where the (S)- and (R)-enantiomers of 2,3,3-Trimethylbutanoic acid exhibit different affinities for the stationary phase, leading to different retention times and thus, separation.
The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer in the mixture. The enantiomeric excess can then be calculated using the areas of the (S) and (R) peaks. This method allows for the precise quantification of the enantiomeric purity of the target compound. uma.esnih.gov Methodologies have also been developed that allow for the determination of enantiomeric excess even without the availability of pure enantiomer standards, which is a significant advantage in chiral analysis. uma.esnih.gov
Table 2: Principle of Enantiomeric Excess (ee) Determination by Chiral HPLC
| Step | Description | Outcome |
| 1. Injection | The sample containing a mixture of (S)- and (R)-2,3,3-Trimethylbutanoic acid is injected into the HPLC system. | Sample enters the chiral column. |
| 2. Separation | The enantiomers interact differently with the chiral stationary phase, causing one to travel through the column faster than the other. | Separation of (S) and (R) enantiomers into two distinct bands. |
| 3. Detection | A detector (e.g., UV) records the signal as each enantiomer elutes from the column. | A chromatogram with two separate peaks, one for each enantiomer. |
| 4. Quantification | The area of each peak is integrated. | Peak Area (S) and Peak Area (R). |
| 5. Calculation | Enantiomeric excess is calculated as: ee (%) = [ (Area S - Area R) / (Area S + Area R) ] x 100. | Quantitative measure of the enantiomeric purity. |
Spectroscopic Methods for Structural Elucidation (Focusing on NMR for Purity)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure and is highly effective for assessing the purity of compounds like this compound. It provides detailed information about the chemical environment of individual atoms within the molecule. docbrown.infodocbrown.info The standard reference for NMR is Tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.infodocbrown.info
In ¹H NMR spectroscopy, the number of signals indicates the number of chemically non-equivalent protons, their chemical shifts (ppm) reveal their electronic environment, and the integration of the signal area corresponds to the ratio of protons in each environment. docbrown.infodocbrown.info Spin-spin splitting patterns provide further information about neighboring protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the compound's structure. docbrown.infodocbrown.info The presence of unexpected signals in either ¹H or ¹³C NMR spectra can indicate the presence of impurities, making NMR a powerful tool for purity assessment.
Table 3: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on the analysis of structurally similar compounds like butanoic acid and 2,2,3-trimethylbutane. docbrown.infodocbrown.info
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~10-12 | Singlet | 1H |
| Alpha-Proton (-CH-) | ~2.2-2.6 | Singlet | 1H |
| C3-Methyls (2 x -CH₃) | ~1.0-1.2 | Doublet | 6H |
| C2-Methyl (-CH₃) | ~1.1-1.3 | Singlet | 3H |
| C3-tert-Butyl ((CH₃)₃C-) | ~0.9-1.1 | Singlet | 9H |
Table 4: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on the analysis of structurally similar compounds like butanoic acid and 2,2,3-trimethylbutane. docbrown.infodocbrown.info
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | ~180-185 |
| Quaternary C2 | ~45-50 |
| C3 | ~35-40 |
| C3-Methyls | ~20-25 |
| C2-Methyl | ~15-20 |
| C3-tert-Butyl | ~25-30 |
Computational and Theoretical Chemistry Studies
Conformational Analysis and Stereochemical Modeling of (S)-2,3,3-Trimethylbutanoic Acid
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how its shape influences its interactions with other molecules. The presence of a chiral center at the C2 position, along with the bulky tert-butyl group at C3, creates a complex conformational landscape.
Stereochemical modeling focuses on the spatial arrangement of atoms and the energetic differences between various conformers. For this compound, the rotation around the C2-C3 bond and the C-COOH bond are of particular interest. The bulky trimethyl groups significantly restrict free rotation, leading to a limited number of low-energy conformers.
The preferred conformations are those that minimize steric strain between the methyl groups, the tert-butyl group, and the carboxylic acid group. It is hypothesized that the most stable conformer would adopt a staggered arrangement to alleviate these steric clashes. The chirality at the C2 position introduces a specific spatial orientation that is critical in its interactions within chiral environments, such as with enzymes or chiral catalysts.
Molecular Mechanics and Quantum Chemical Calculations
Molecular mechanics and quantum chemical calculations offer quantitative insights into the geometry, stability, and electronic properties of this compound.
Molecular Mechanics
Molecular mechanics methods, such as those employing the MM4 force field, are well-suited for rapidly exploring the conformational space of molecules like this compound. These methods model the molecule as a collection of atoms connected by springs, with parameters derived from experimental data. For carboxylic acids, force fields have been developed to accurately predict geometries and conformational energies.
In the case of the analogous pivalic acid, molecular mechanics calculations can predict bond lengths, bond angles, and dihedral angles. These calculations help in identifying the most stable conformations by evaluating the steric energy of different spatial arrangements.
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, provide a more detailed and accurate description of the electronic structure. Density Functional Theory (DFT) is a commonly used method for this purpose. nih.gov
For a molecule like this compound, DFT calculations can be used to:
Optimize the molecular geometry to find the most stable structure.
Calculate the vibrational frequencies, which can be compared with experimental infrared (IR) spectra.
Determine electronic properties such as the distribution of electron density, molecular orbitals (HOMO and LUMO), and the dipole moment.
Predict thermochemical properties like the enthalpy of formation.
The table below presents a hypothetical comparison of calculated properties for pivalic acid as an analog, which would be similar for this compound, with the understanding that the additional methyl group in the latter would introduce further steric and electronic effects.
| Property | Pivalic Acid (Analog) - Calculated Value | Expected Influence on this compound |
| Dipole Moment (Debye) | ~1.7 D | Similar, with minor changes due to the alpha-methyl group |
| HOMO-LUMO Gap (eV) | ~6-7 eV | Likely to be slightly different |
| pKa (calculated) | ~5.0 | Expected to be in a similar range |
Note: The values for pivalic acid are representative and can vary depending on the level of theory and basis set used in the calculation. The expected influence on this compound is a qualitative prediction.
Simulations of Reaction Pathways and Transition States
Computational simulations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. These simulations allow for the identification of transition states, which are the high-energy structures that connect reactants to products, and the calculation of activation energies, which determine the reaction rates.
For reactions such as esterification or deprotonation, the significant steric hindrance of the tert-butyl group in both this compound and its analog pivalic acid plays a critical role. Computational studies on the arylation of benzene, where pivalic acid was used as a cocatalyst, have shown that the pivalate (B1233124) anion is a key component in the C-H bond breaking event. acs.org These studies reveal that the bulky carboxylate can act as a proton shuttle, lowering the energy of the transition state. acs.org
Simulations of the reaction pathways for this compound would likely show:
High Activation Barriers for Nucleophilic Attack at the Carbonyl Carbon: The steric bulk of the adjacent tert-butyl and methyl groups would hinder the approach of nucleophiles, leading to higher activation energies for reactions like esterification compared to less hindered carboxylic acids.
Influence on Acidity: While the electronic effect of the additional methyl group is minor, the steric hindrance around the carboxylate anion could affect its solvation, which in turn influences the pKa. Quantum chemical methods combined with continuum solvent models can be used to predict these effects. nih.gov
The following table outlines hypothetical calculated activation energies for a generic esterification reaction, comparing a less hindered carboxylic acid with the sterically hindered pivalic acid to illustrate the expected trend for this compound.
| Reactant | Hypothetical Calculated Activation Energy (kcal/mol) |
| Acetic Acid | Lower |
| Pivalic Acid (Analog) | Higher |
| This compound | Expected to be even higher than pivalic acid |
Note: These are illustrative values to demonstrate the concept of steric hindrance affecting reaction barriers.
Broader Chemical Contexts and Emerging Research Areas
Presence and Transformation in Complex Chemical Mixtures (e.g., Naphthenic Acids in Petroleum)
(S)-2,3,3-Trimethylbutanoic acid, as a highly branched chiral carboxylic acid, is a representative of a subclass of compounds that can be found within complex chemical mixtures such as crude oil. The acidic components of petroleum are collectively known as naphthenic acids, a complex mixture of various acyclic and cyclic carboxylic acids. nih.govnagwa.com The general formula for naphthenic acids is C_nH_{2n+Z}O_2, where 'n' is the carbon number and 'Z' is a non-positive even integer that indicates the number of rings in the molecule. nih.gov The analysis of these acids is crucial as they are linked to corrosion issues in petroleum refining and can have environmental implications. nagwa.com
The identification of individual naphthenic acids within the complex petroleum matrix is a significant analytical challenge due to the vast number of isomers. chemrxiv.org Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for their characterization. nih.govnih.gov These methods often involve a derivatization step, for instance, to form t-butyldimethylsilyl esters, to enhance the volatility and improve the separation of the acids. nih.gov While the presence of a wide range of aliphatic and cycloaliphatic carboxylic acids in crude oil has been established, the specific identification and quantification of highly branched chiral acids like this compound are often not explicitly detailed in general surveys. However, the carbon number range (C5 to C33) and the variety of structural motifs (acyclic, mono-, bi-, and polycyclic) reported for naphthenic acids suggest that such sterically hindered structures are likely present. nih.gov
The transformation of these acids within the petroleum reservoir and during refining processes is also an area of active research. Biodegradation is a key process that can alter the composition of naphthenic acids in crude oils. chadsprep.com Furthermore, catalytic decarboxylation is a process used to reduce the total acid number (TAN) of crude oils, which involves the conversion of carboxylic acids to hydrocarbons. nih.gov The specific transformation pathways for a sterically hindered chiral carboxylic acid like this compound under these conditions would be influenced by its unique structure, potentially leading to different reaction kinetics and products compared to less branched or achiral acids.
Table 1: General Classes of Naphthenic Acids Found in Petroleum
| Class | General Formula | Structural Features |
| Acyclic | C_nH{2n}O_2 | Linear and branched chain carboxylic acids. |
| Monocyclic | C_nH_{2n-2}O_2 | Carboxylic acids containing one saturated ring. |
| Bicyclic | C_nH_{2n-4}O_2 | Carboxylic acids containing two fused or bridged rings. |
| Tricyclic | C_nH_{2n-6}O_2 | Carboxylic acids containing three fused or bridged rings. |
Reference Compound in Studies of Highly Substituted Carboxylic Acids
While direct evidence of this compound being widely used as a primary reference standard is limited in the available literature, its unique structural features make it an excellent candidate for a reference compound in fundamental studies of highly substituted carboxylic acids. Its significant steric hindrance around the carboxylic acid group, due to the presence of a quaternary carbon atom adjacent to the chiral center, provides a model for investigating the effects of steric bulk on physical and chemical properties.
In spectroscopic studies, for example, the well-defined structure of this compound could serve as a benchmark for correlating spectral features (e.g., in NMR or IR spectroscopy) with specific conformational arrangements in sterically crowded environments. The development of analytical methods for the separation and identification of complex mixtures of acids, such as those found in petroleum, could also benefit from using this compound as a standard for retention time and mass fragmentation pattern comparisons. chemrxiv.org
Furthermore, in the study of reaction mechanisms, this compound can be used to probe the influence of steric hindrance on reaction rates and stereoselectivity. For instance, in esterification or amidation reactions, the bulky tert-butyl group would be expected to significantly impact the accessibility of the carbonyl carbon to nucleophiles, providing valuable kinetic and thermodynamic data for computational and experimental studies.
Table 2: Potential Research Applications as a Reference Compound
| Research Area | Application |
| Analytical Chemistry | Development and validation of chromatographic and mass spectrometric methods for complex acid mixtures. |
| Spectroscopy | Correlation of spectral data with the structure and conformation of sterically hindered molecules. |
| Physical Organic Chemistry | Studying the effects of steric hindrance on acidity, pKa values, and intermolecular interactions. |
| Reaction Kinetics | Investigating the influence of steric bulk on reaction rates and mechanisms. |
Consideration in the Development of New Synthetic Reagents and Methodologies
This compound and its derivatives represent valuable chiral building blocks in asymmetric synthesis. rsc.org The presence of a sterically demanding tert-butyl group in close proximity to a chiral center makes this compound and its enantiomer useful for introducing steric bias in chemical reactions, which can lead to high levels of stereoselectivity. Chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, often rely on steric hindrance to be effective. acs.org
While specific applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential utility. For instance, amides or esters derived from this acid could be used to control the facial selectivity of enolate reactions, Diels-Alder cycloadditions, or other carbon-carbon bond-forming reactions. The bulky substituent would effectively shield one face of the reactive intermediate, directing the approach of the reagent to the opposite face.
Moreover, the development of new synthetic methodologies often involves the use of sterically hindered substrates to test the robustness and scope of a new reaction. The synthesis of derivatives of this compound could serve as a challenging test case for new coupling reactions, C-H activation methods, or other transformations where steric congestion can be a limiting factor. acs.org The successful application of a new method to such a sterically demanding substrate would demonstrate its broad applicability and utility in organic synthesis. Chiral carboxylic acids have also been shown to act as effective ligands in transition-metal-catalyzed asymmetric reactions, further highlighting the potential of this compound in the development of new catalytic systems.
Q & A
Basic: What are the optimal synthetic routes for (S)-2,3,3-trimethylbutanoic acid, and how can enantiomeric purity be ensured?
Methodological Answer:
The synthesis of this compound typically involves branched alkyl chain construction followed by carboxylation. A plausible route includes:
Alkylation of precursors : Use tert-butyl or isopropyl halides to build the trimethyl backbone via nucleophilic substitution (e.g., Grignard reactions) .
Carboxylation : Introduce the carboxylic acid group via CO₂ insertion or oxidation of a terminal alcohol/aldehyde intermediate .
Chiral resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to isolate the (S)-enantiomer .
Purity Assurance : Monitor enantiomeric excess (ee) using chiral HPLC with columns like Chiralpak AD-H or via NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Basic: How can researchers characterize the structural and stereochemical integrity of this compound?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for methyl group splitting patterns (e.g., diastereotopic protons) and coupling constants to confirm stereochemistry .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish structural isomers .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction if crystalline derivatives (e.g., salts with chiral amines) are available .
Advanced: How do steric effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
The bulky trimethyl groups create steric hindrance, affecting reaction kinetics and regioselectivity:
- Experimental Design : Compare reaction rates with less-hindered analogs (e.g., 2-methylbutanoic acid) using model nucleophiles (e.g., thiols or amines). Monitor via kinetic assays (UV-Vis or LC-MS) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition-state geometries and steric energy profiles .
Contradiction Note : Some studies suggest steric effects dominate, while others propose electronic factors (e.g., hyperconjugation) are significant. Use isotopic labeling (²H/¹³C) to decouple these effects .
Advanced: What strategies mitigate racemization during derivatization of this compound into esters or amides?
Methodological Answer:
Racemization risks increase under acidic/basic conditions. Mitigation approaches include:
- Low-Temperature Activation : Use coupling reagents (e.g., DCC/DMAP) at 0–5°C to minimize epimerization .
- Protecting Group Strategy : Convert the acid to a stable intermediate (e.g., Weinreb amide) before further functionalization .
- In Situ Monitoring : Track ee changes via circular dichroism (CD) spectroscopy or real-time chiral HPLC .
Basic: What purification techniques are most effective for isolating this compound from synthetic mixtures?
Methodological Answer:
- Recrystallization : Use solvent pairs (e.g., hexane/ethyl acetate) to exploit solubility differences between enantiomers .
- Flash Chromatography : Optimize mobile phases (e.g., heptane:EtOAc with 0.1% acetic acid) to resolve diastereomeric impurities .
- Distillation : Short-path distillation under reduced pressure for volatile byproducts .
Advanced: How can computational tools predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen derivatives against target enzymes (e.g., fatty acid-binding proteins) .
- QSAR Modeling : Train models on datasets of similar branched carboxylic acids to correlate substituent effects with bioactivity .
- Metabolic Stability Assays : Simulate Phase I/II metabolism (e.g., CYP450 interactions) using liver microsome assays .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Chirality Maintenance : Optimize catalytic asymmetric synthesis (e.g., chiral catalysts like BINAP-metal complexes) to avoid ee loss at scale .
- Byproduct Management : Implement inline IR or Raman spectroscopy for real-time reaction monitoring .
- Solvent Recovery : Design closed-loop systems to recycle high-boiling solvents (e.g., DMF or THF) .
Advanced: How do solvent polarity and temperature affect the conformational stability of this compound?
Methodological Answer:
- Variable-Temperature NMR : Acquire ¹H NMR spectra in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆) at 25–100°C to observe rotamer populations .
- MD Simulations : Run molecular dynamics simulations (e.g., GROMACS) to model solvent interactions and energy barriers for rotation .
Basic: What spectroscopic signatures distinguish this compound from its (R)-enantiomer?
Methodological Answer:
- Vibrational Circular Dichroism (VCD) : Compare IR and VCD spectra to identify enantiomer-specific peaks in the 1200–800 cm⁻¹ range .
- Optical Rotation : Measure specific rotation ([α]D) in polar solvents (e.g., ethanol) and compare with literature values for (S)-configuration .
Advanced: How can researchers address contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Reproducibility Trials : Replicate published procedures while controlling variables (e.g., moisture, catalyst batch) .
- Side-Reaction Analysis : Use GC-MS or LC-MS to identify unaccounted byproducts (e.g., elimination or dimerization products) .
- Meta-Analysis : Systematically review literature to identify trends in solvent systems, catalysts, or workup protocols affecting yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
